
4-(2,4-Ditosylthiazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Ditosylthiazol-5-yl)morpholine is a heterocyclic compound that features both a thiazole ring and a morpholine ring. The thiazole ring is known for its diverse biological activities, while the morpholine ring is commonly found in various biologically active molecules and pharmaceuticals
Wirkmechanismus
Target of Action
It’s worth noting that thiazole derivatives, such as amorolfine, inhibit fungal enzymes d14 reductase and d7-d8 isomerase . These enzymes play crucial roles in the sterol synthesis pathways of fungi .
Mode of Action
For instance, Amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways, depleting ergosterol, and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Based on the known actions of similar thiazole derivatives, it can be inferred that the compound may have a range of effects, including antimicrobial, antifungal, and potentially antitumor effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Ditosylthiazol-5-yl)morpholine typically involves the nucleophilic substitution of a thiazole derivative with morpholine. One common method is the reaction of 2,4-dibromothiazole with morpholine under basic conditions to yield the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Ditosylthiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the thiazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Ditosylthiazol-5-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Another compound featuring a morpholine ring linked to a thiazole derivative.
2,4-Dimethylthiazole: A simpler thiazole derivative with similar biological activities.
Uniqueness
4-(2,4-Ditosylthiazol-5-yl)morpholine is unique due to the presence of both the thiazole and morpholine rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
4-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-15-3-7-17(8-4-15)30(24,25)19-20(23-11-13-28-14-12-23)29-21(22-19)31(26,27)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFNSDLLXCSOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
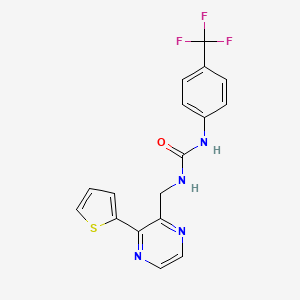

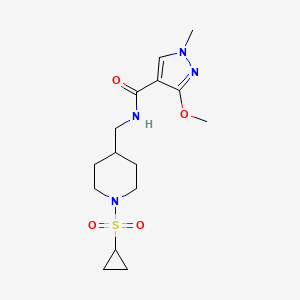
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2945206.png)
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2945207.png)
![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)
![6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)
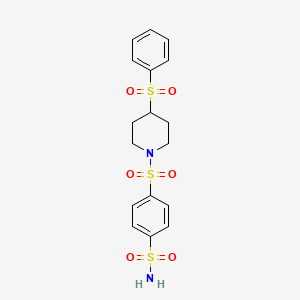


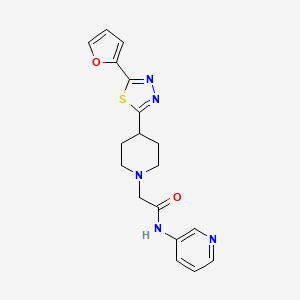

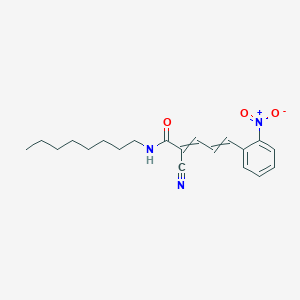
![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)
